molecular formula C10H11BrO B2397007 2-(4-Bromophenyl)-2-methyloxetane CAS No. 1102376-56-6

2-(4-Bromophenyl)-2-methyloxetane

Cat. No.: B2397007
CAS No.: 1102376-56-6
M. Wt: 227.101
InChI Key: HHGDAOQADCPNMB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-methyloxetane is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a methyloxetane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-methyloxetane typically involves the reaction of 4-bromobenzyl bromide with a suitable oxetane precursor under controlled conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-methyloxetane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized oxetanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-methyloxetane is unique due to its oxetane ring, which imparts distinct chemical reactivity and potential for diverse applications. Its structural features make it a valuable compound for research in various scientific fields .

Properties

IUPAC Name

2-(4-bromophenyl)-2-methyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-10(6-7-12-10)8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHGDAOQADCPNMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1102376-56-6
Record name 2-(4-bromophenyl)-2-methyloxetane
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